Cas no 2138405-16-8 ((3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine)

(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 化学的及び物理的性質
名前と識別子
-
- 2138405-16-8
- (3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine
- EN300-701293
- (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine
-
- インチ: 1S/C7H16F2N2O/c1-12-5-4-11-3-2-6(10)7(8)9/h6-7,11H,2-5,10H2,1H3
- InChIKey: QLIBKYUQTHKPOJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(CCNCCOC)N)F
計算された属性
- せいみつぶんしりょう: 182.12306946g/mol
- どういたいしつりょう: 182.12306946g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 103
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 47.3Ų
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-701293-1.0g |
(3-amino-4,4-difluorobutyl)(2-methoxyethyl)amine |
2138405-16-8 | 1g |
$0.0 | 2023-06-06 |
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine 関連文献
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(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amineに関する追加情報
The Compound CAS No. 2138405-16-8: (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine
(3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine, identified by the CAS registry number 2138405-16-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group with a difluorinated butyl chain and a methoxyethyl substituent. The presence of these functional groups makes it highly reactive and suitable for a wide range of chemical reactions, including nucleophilic substitutions, amide formations, and polymerizations.
Recent studies have highlighted the potential of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine in the development of advanced materials. For instance, researchers have explored its use as a building block for synthesizing high-performance polymers with tailored mechanical and thermal properties. The compound's ability to form stable amide bonds has been leveraged in the creation of biodegradable polymers, which are increasingly sought after in the context of environmental sustainability.
In the pharmaceutical industry, (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine has shown promise as an intermediate in drug discovery processes. Its amino group facilitates the formation of peptide bonds, making it a valuable precursor for bioactive molecules. Recent findings suggest that derivatives of this compound may exhibit potent anti-inflammatory and antioxidant properties, opening new avenues for therapeutic applications.
The synthesis of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these processes by employing novel catalysts and green chemistry principles, reducing the environmental footprint of its production.
From a structural perspective, the compound's fluorinated butyl chain imparts unique electronic properties, enhancing its reactivity in certain chemical transformations. This feature has been exploited in the development of fluoropolymers with improved resistance to harsh chemical environments. Additionally, the methoxy group introduces hydrophilic characteristics, which are advantageous in applications requiring controlled surface interactions.
Recent advancements in computational chemistry have enabled detailed molecular modeling of (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine, providing insights into its electronic structure and reactivity patterns. These studies have facilitated the design of more efficient synthetic pathways and have deepened our understanding of its behavior in different chemical systems.
In conclusion, (3-Amino-4,4-difluorobutyl)(2-methoxyethyl)amine (CAS No. 2138405-16-8) stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. Its versatility as a building block for advanced materials and pharmaceuticals underscores its importance in contemporary research and development efforts.
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